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Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical
component in the transmission of nociceptive signals. Its preferential expression in peripheral
sensory neurons, particularly the dorsal root ganglion (DRG) neurons, and its profound
influence on pain perception have positioned it as a key target for analgesic drug development.
Genetic studies have solidified its importance: gain-of-function mutations are linked to
debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain
disorder, while loss-of-function mutations result in a congenital insensitivity to pain[1][2]. This
guide provides an in-depth overview of Nav1.7 expression in DRG neurons, detailing its
localization, the quantitative expression data, and the experimental protocols used for its study.

Localization and Function of Navl1.7 in DRG
Neurons

Nav1l.7 is robustly expressed in the somata of both peptidergic and non-peptidergic small-
diameter DRG neurons, which give rise to nociceptive C- and Ad-fibers[1][2]. Its expression
extends along the entire axon of these neurons, from the peripheral terminals in the skin
(intraepidermal nerve fibers) to the central presynaptic terminals in the superficial lamina of the
spinal cord's dorsal horn[1]. This widespread distribution underscores its multifaceted role in
pain signaling, including the initiation of action potentials at peripheral nerve endings,

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12380016?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517774/
https://pubmed.ncbi.nlm.nih.gov/23134641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517774/
https://pubmed.ncbi.nlm.nih.gov/23134641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

conduction along the axon, and neurotransmitter release at the central synapse. Functionally,
Navl.7 is a tetrodotoxin-sensitive (TTX-S) channel characterized by slow recovery from fast
inactivation and slow closed-state inactivation. These properties allow it to amplify small, slow
depolarizations, effectively acting as a "threshold channel” that sets the sensitivity for action
potential generation.

Quantitative Data on Nav1.7 Expression

The expression of Nav1.7 can be modulated in various physiological and pathological
conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Nav1.7 Expression in Subpopulations of Rat DRG Neurons

DRG Neuron Percentage of Neurons
. ] Reference
Subpopulation Expressing Nav1.7

IB4-positive (non-peptidergic) 64.8%

CGRP-positive (peptidergic) 57.8%
Neurofilament-positive
. . ~15%
(medium diameter)
Functionally-identified
~85%

nociceptors

Table 2: Relative mRNA Expression of Nav Subtypes in Human and Mouse DRG

Relative Relative

Nav Subtype Expression in Expression in Reference
Human DRG Mouse DRG

Nav1l.7 ~50% ~18%

Navl.8 ~12% ~45%

Table 3: Regulation of Nav1.7 Expression in Pathological Models
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Change in Nav1.7 .
Model . Location of Change Reference
Expression

Paclitaxel-induced

Increased L4-L5 DRG neurons
neuropathy (rats)
Sciatic nerve
compression with
Upregulated L5 DRG neurons
nucleus pulposus
(rats)
Carrageenan-induced
) ] Increased DRG neurons
inflammation (rats)
Experimentally-
induced diabetes Upregulated DRG neurons

(rats)

No significant change
o ] in total expression, but
Burn injury (mice) ) DRG neurons
contributes to

hyperexcitability

Chronic muscle pain
(rats)

Increased L4-L5 DRG neurons

Key Experimental Protocols
Immunohistochemistry (IHC) for Nav1.7 Localization

This protocol is adapted from studies localizing Nav1.7 in rat DRG tissue.
o Tissue Preparation:

o Anesthetize the animal and perfuse transcardially with saline followed by 4%
paraformaldehyde in phosphate-buffered saline (PBS).

o Dissect the desired DRG (e.g., L4-L5) and post-fix in 4% paraformaldehyde for 2-4 hours
at 4°C.
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o Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
o Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

o Section the DRG at 10-14 um thickness using a cryostat and mount on charged slides.

e Immunostaining:
o Wash sections with PBS three times for 5 minutes each.

o Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 10%
normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

o Incubate with the primary antibody against Nav1.7 (diluted in blocking solution) overnight
at 4°C. For co-localization studies, incubate with other primary antibodies (e.g., anti-
CGRP, anti-peripherin, or IB4-lectin) simultaneously.

o Wash sections with PBS three times for 10 minutes each.

o Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in
blocking solution) for 1-2 hours at room temperature in the dark.

o Wash sections with PBS three times for 10 minutes each.
o Coverslip the slides using an anti-fade mounting medium.
e Imaging and Analysis:
o Visualize the staining using a confocal or fluorescence microscope.

o Capture images and quantify the number and intensity of Nav1.7-positive neurons, often
as a percentage of total neurons (e.qg., identified by a pan-neuronal marker like NeuN or
BHl-tubulin).

Quantitative Real-Time PCR (qRT-PCR) for Navl.7 mRNA
Expression

This protocol is a general guideline for quantifying Navl.7 mRNA levels in DRG tissue.
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¢ RNA Extraction:

o Dissect DRGs from control and experimental animals and immediately freeze in liquid
nitrogen or place in an RNA stabilization solution.

o Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini
Kit, Qiagen) according to the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a
bioanalyzer.

e cDNA Synthesis:

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcription kit with
oligo(dT) and/or random primers.

e gRT-PCR:

o Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for
Navl.7 (SCN9A), and a suitable gPCR master mix (e.g., SYBR Green or TagMan).

o Include primers for a stable housekeeping gene (e.g., GAPDH, HPRT1) for normalization.
o Run the reaction on a real-time PCR cycler.

o Analyze the data using the comparative Cq (AACq) method to determine the relative fold
change in Navl1.7 expression between experimental groups.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of Nav1.7 channels in isolated DRG

neurons.
e DRG Neuron Culture:

o Dissect DRGs and place them in a dissociation medium (e.g., DMEM/F12).
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o Enzymatically digest the ganglia (e.g., with collagenase and dispase) to release the

neurons.

o Mechanically triturate the tissue to obtain a single-cell suspension.

o Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in
a suitable growth medium.

» Electrophysiological Recording:

[e]

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an
inverted microscope.

o Continuously perfuse the chamber with an external solution (containing physiological
concentrations of ions).

o Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution
(containing ions mimicking the intracellular environment).

o Establish a high-resistance seal (gigaohm seal) between the pipette tip and the membrane
of a target neuron.

o Rupture the cell membrane to achieve the whole-cell configuration.

o Record sodium currents in voltage-clamp mode using a patch-clamp amplifier. Apply
specific voltage protocols to elicit currents and study channel properties such as current-
voltage relationships, activation, inactivation, and recovery from inactivation.

o To isolate Nav1.7 currents, pharmacological tools can be used, such as the selective
blocker ProTx-Il.

Visualizations

Signaling and Functional Pathway of Nav1.7 in
Nociception
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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